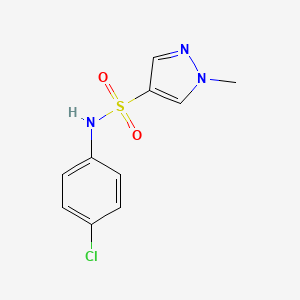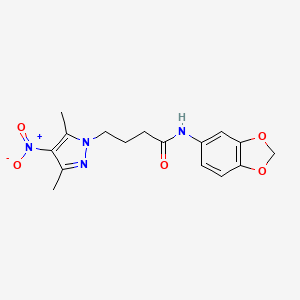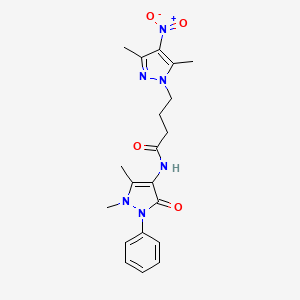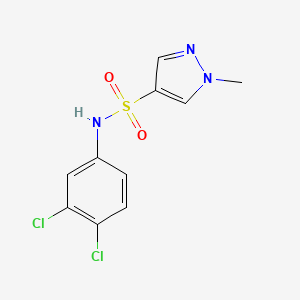
N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as CSPS, is a chemical compound that has been widely used in scientific research applications. This compound has been found to have a unique mechanism of action and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide involves the inhibition of certain enzymes and receptors. Specifically, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has also been found to inhibit the activity of the NLRP3 inflammasome, which is involved in the inflammatory response. Additionally, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, inflammation, and neurological disorders, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to have antioxidant effects. Additionally, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to have an effect on glucose metabolism, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is that it has a well-established synthesis method and has been extensively studied. Additionally, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to have a unique mechanism of action, which may make it a valuable tool in the study of certain diseases. However, one limitation of using N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is that it may not be suitable for all types of studies, as its effects may be specific to certain cell types or disease models.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide. One area of research could be the development of N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide analogs that have improved efficacy or selectivity. Additionally, further studies could be conducted to better understand the mechanism of action of N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide and its effects on various cell types. Finally, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide could be studied in combination with other drugs or therapies to determine its potential as a combination therapy for certain diseases.
Conclusion
In conclusion, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has been extensively studied in scientific research applications. Its unique mechanism of action and variety of biochemical and physiological effects make it a valuable tool in the study of cancer, inflammation, and neurological disorders. While there are limitations to its use in lab experiments, there are several future directions for the study of N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide that could lead to further advancements in the field.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to inhibit the growth and proliferation of cancer cells. In inflammation research, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects. In neurological disorder research, N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c1-14-7-10(6-12-14)17(15,16)13-9-4-2-8(11)3-5-9/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWCWWVZVJHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B3747728.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B3747734.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B3747761.png)
![2-[(diphenylphosphoryl)methyl]-3-methylquinoxaline](/img/structure/B3747765.png)
![2-methoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B3747771.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B3747780.png)
![1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747787.png)

![6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3747803.png)
![4-amino-5-[(pyridin-4-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol](/img/structure/B3747813.png)
![2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3747824.png)
![N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide](/img/structure/B3747830.png)